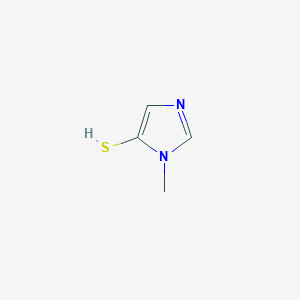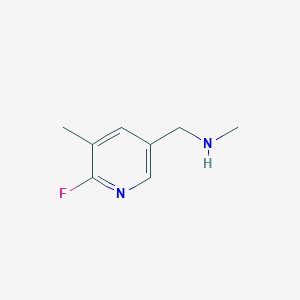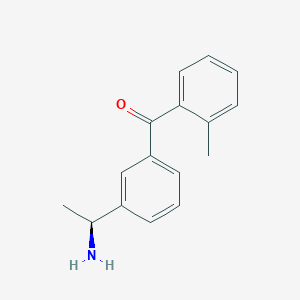
(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminoethyl group attached to a phenyl ring and a tolyl group bonded to a methanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminoethyl Intermediate: The synthesis begins with the preparation of the aminoethyl intermediate through a reaction between an appropriate amine and an aldehyde or ketone under reductive amination conditions.
Coupling with Phenyl and Tolyl Groups: The aminoethyl intermediate is then coupled with a phenyl ring and a tolyl group using a Friedel-Crafts acylation reaction. This step requires the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, precise control of reaction conditions, and efficient purification methods to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Functionalized derivatives with different substituents
Applications De Recherche Scientifique
(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows it to interact with enzymes and receptors, potentially modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.
(3-(1-aminoethyl)phenyl)(p-tolyl)methanone hydrochloride: A structural isomer with the tolyl group in a different position.
(3-(1-aminoethyl)phenyl)(m-tolyl)methanone hydrochloride: Another structural isomer with the tolyl group in the meta position.
Uniqueness
(S)-(3-(1-aminoethyl)phenyl)(o-tolyl)methanone hydrochloride is unique due to its specific stereochemistry and the position of the tolyl group, which can influence its reactivity, interaction with biological targets, and overall properties. This uniqueness makes it valuable for specific applications where these characteristics are crucial.
Propriétés
Formule moléculaire |
C16H17NO |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
[3-[(1S)-1-aminoethyl]phenyl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C16H17NO/c1-11-6-3-4-9-15(11)16(18)14-8-5-7-13(10-14)12(2)17/h3-10,12H,17H2,1-2H3/t12-/m0/s1 |
Clé InChI |
HDMCAWARIYFJTI-LBPRGKRZSA-N |
SMILES isomérique |
CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)[C@H](C)N |
SMILES canonique |
CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


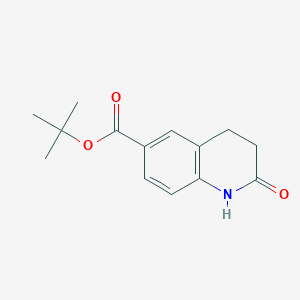
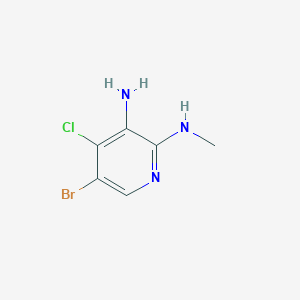
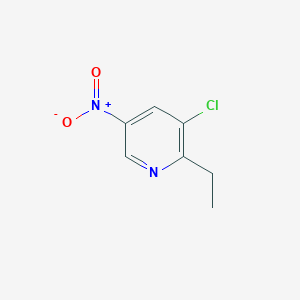

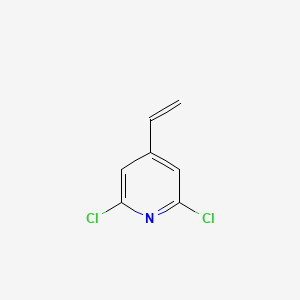
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12964205.png)
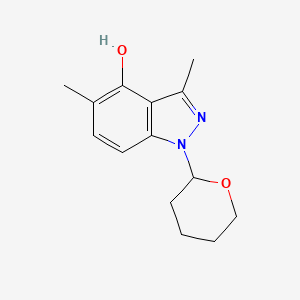
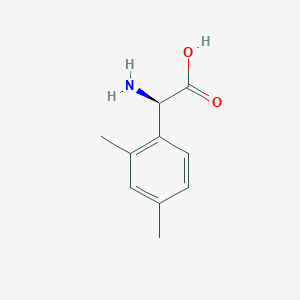
![2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12964231.png)
![(S)-2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol](/img/structure/B12964233.png)

